molecular formula C14H18N2O B2594181 cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime CAS No. 860784-52-7

cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime

Cat. No.: B2594181
CAS No.: 860784-52-7
M. Wt: 230.311
InChI Key: AMTWJXADDMWGTC-PEZBUJJGSA-N
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Description

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime is a complex organic compound with a unique structure that includes cyclopropyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime typically involves multiple steps, including the formation of the cyclopropyl and pyridinyl groups, followed by their combination. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime can be compared with other similar compounds, such as:

Properties

IUPAC Name

(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-ethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-17-16-14(11-5-6-11)12-7-8-13(15-9-12)10-3-4-10/h7-11H,2-6H2,1H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTWJXADDMWGTC-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1CC1)C2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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